3-(2-Bromophenoxy)pyridazine

Vue d'ensemble

Description

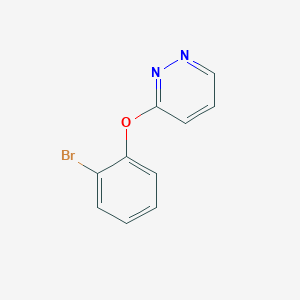

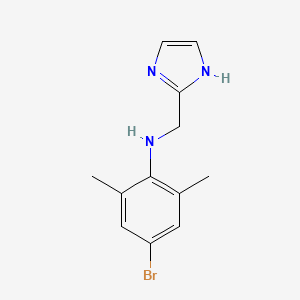

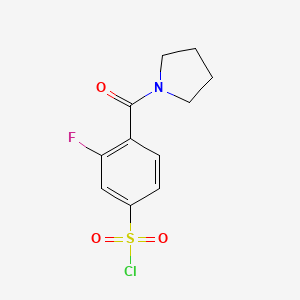

3-(2-Bromophenoxy)pyridazine is a chemical compound with the molecular formula C10H7BrN2O . It has an average mass of 251.079 Da and a monoisotopic mass of 249.974167 Da .

Synthesis Analysis

Pyridazine synthesis involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, providing functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol . An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines in high yields under neutral conditions .Molecular Structure Analysis

The molecular structure of 3-(2-Bromophenoxy)pyridazine is characterized by the presence of a bromophenyl group and a pyridazinyl ether . The InChI code for this compound is 1S/C10H7BrN2O/c11-8-4-1-2-5-9(8)14-10-6-3-7-12-13-10/h1-7H .Physical And Chemical Properties Analysis

3-(2-Bromophenoxy)pyridazine is a powder with a molecular weight of 251.08 .Applications De Recherche Scientifique

Medicinal Chemistry: Antimicrobial Agents

3-(2-Bromophenoxy)pyridazine: has been explored for its potential in medicinal chemistry, particularly as a building block for creating compounds with antimicrobial properties . The structure of pyridazine derivatives has been found to be effective against a range of microbial pathogens, making it a valuable compound for the development of new antibiotics.

Optoelectronics: Fluorescent Materials

In the field of optoelectronics, 3-(2-Bromophenoxy)pyridazine derivatives are used to develop fluorescent materials . These materials have applications in creating sensors and other devices that require the detection of light or changes in environmental conditions.

Medicinal Chemistry: Anticancer Research

The pyridazine ring is a common motif in anticancer drug design3-(2-Bromophenoxy)pyridazine can be utilized to synthesize compounds that show promise in inhibiting the growth of cancer cells . Researchers are investigating these derivatives for their potential use in chemotherapy.

Molecular Recognition

The unique physicochemical properties of the pyridazine ring, such as its dual hydrogen-bonding capacity and high dipole moment, make 3-(2-Bromophenoxy)pyridazine an interesting candidate for molecular recognition applications . This includes drug-target interactions where precise molecular recognition is crucial.

Drug Discovery: Cardiovascular Drugs

Pyridazine derivatives, including 3-(2-Bromophenoxy)pyridazine , have been historically significant in the search for cardiovascular drugs . Their pharmacodynamic profile makes them suitable for exploring new treatments for heart-related conditions.

Drug Discovery: Tyrosine Kinase 2 Inhibitors

The pyridazine heterocycle has been incorporated into drugs that act as tyrosine kinase 2 inhibitors . These inhibitors are important in the treatment of autoimmune diseases and 3-(2-Bromophenoxy)pyridazine could serve as a key intermediate in the synthesis of such drugs.

Organic Synthesis: Cycloaddition Reactions

3-(2-Bromophenoxy)pyridazine: is used in organic synthesis, particularly in [3 + n] cycloaddition reactions . These reactions are a cornerstone in the synthesis of heterocyclic rings, which are essential components in many pharmaceuticals.

Agrochemicals: Development of Pesticides

The pyridazine nucleus, which is part of 3-(2-Bromophenoxy)pyridazine , has been utilized in the development of agrochemicals, especially pesticides . The structural modifications of this compound can lead to new formulations that are more effective and environmentally friendly.

Safety And Hazards

Propriétés

IUPAC Name |

3-(2-bromophenoxy)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-4-1-2-5-9(8)14-10-6-3-7-12-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESLFQDAIUALFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NN=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenoxy)pyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1444952.png)

![4-[(Dimethylamino)methyl]-2-nitroaniline](/img/structure/B1444955.png)

![4-Amino-2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B1444956.png)

![2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid](/img/structure/B1444964.png)

![[2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1444965.png)